molecular formula C20H24N4O3 B3745523 2-({2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

2-({2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

Cat. No.: B3745523
M. Wt: 368.4 g/mol
InChI Key: ICSDOAKGEZWSMZ-UHFFFAOYSA-N
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Description

2-({2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated solid-phase synthesis techniques. These methods allow for the efficient production of the compound with high yields and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported .

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., DBU), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is unique due to its specific structural features, which confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further research and development in therapeutic applications .

Properties

IUPAC Name

2-[[2-[4-(3-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-27-16-6-4-5-15(13-16)24-11-9-23(10-12-24)14-19(25)22-18-8-3-2-7-17(18)20(21)26/h2-8,13H,9-12,14H2,1H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSDOAKGEZWSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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